molecular formula C12H16N2O2 B13329715 5-(4-Aminophenyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one

5-(4-Aminophenyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B13329715
M. Wt: 220.27 g/mol
InChI Key: OJWRGLFBOFVINX-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one is a chemical compound with a unique structure that includes an oxazolidinone ring and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of 4-aminophenyl isocyanate with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones and amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-(4-Aminophenyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol: Another compound with an aminophenyl group, but with a quinoline ring instead of an oxazolidinone ring.

    2,2-Bis [4-(4-aminophenoxy)phenyl]propane: Contains a diphenoxy-phenyl core and is used in the synthesis of polyimides.

Uniqueness

5-(4-Aminophenyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-(4-aminophenyl)-3-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H16N2O2/c1-8(2)14-7-11(16-12(14)15)9-3-5-10(13)6-4-9/h3-6,8,11H,7,13H2,1-2H3

InChI Key

OJWRGLFBOFVINX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(OC1=O)C2=CC=C(C=C2)N

Origin of Product

United States

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